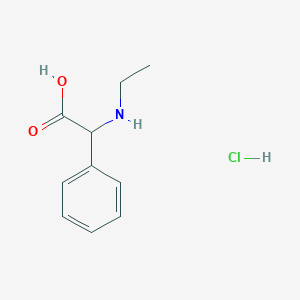

2-(Ethylamino)-2-phenylacetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

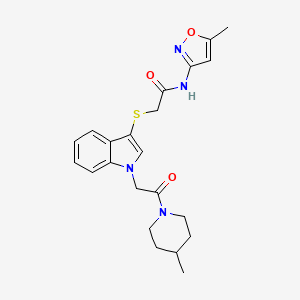

“2-(Ethylamino)-2-phenylacetic acid hydrochloride” is a compound that contains an ethylamino group and a phenylacetic acid group. It’s likely to be a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group .

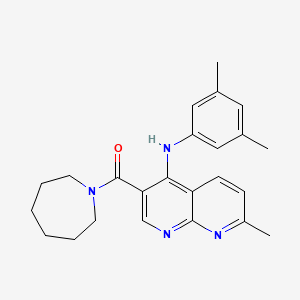

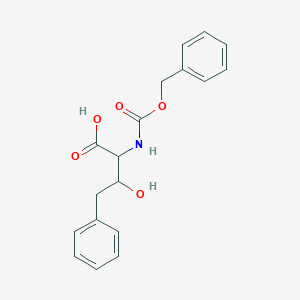

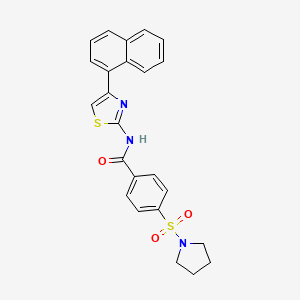

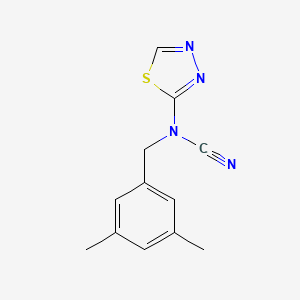

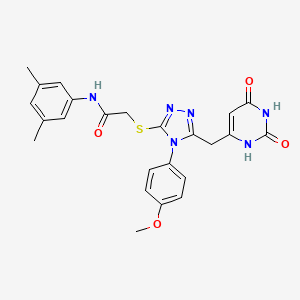

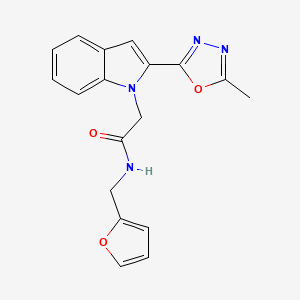

Molecular Structure Analysis

The molecular structure of “2-(Ethylamino)-2-phenylacetic acid hydrochloride” would likely include an ethylamino group (-C2H5-NH-) and a phenylacetic acid group (C6H5-CH2-COOH). The hydrochloride indicates that it’s a salt formed with hydrochloric acid .Chemical Reactions Analysis

Amino acids, which this compound is related to, can act as both acids and bases. They can capture a hydrogen ion (H+) when acid is added to a solution, or lose a hydrogen ion when base is added, producing a negatively charged amino acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Ethylamino)-2-phenylacetic acid hydrochloride” would depend on its specific molecular structure. Similar compounds, like ethylamine, are colorless gases with a strong ammonia-like odor .Scientific Research Applications

- Application : Researchers have explored greener routes to amide synthesis, especially through electrochemical methods. The resurgence of electrosynthesis has led to sustainable approaches for amide preparation .

- Application : By manipulating microstructures, these ETLs find use in optoelectronic devices, such as solar cells and light-emitting diodes .

Electrosynthesis of Amides

Electron Transport Layers (ETLs)

Pharmaceutical Synthesis

Mechanism of Action

Future Directions

Research into similar compounds often focuses on their potential uses in medicine and industry. For example, a study synthesized a complex of 4-amino-N-[2(diethylamino)ethyl]benzamide for antibacterial activity . Future research may explore similar applications for “2-(Ethylamino)-2-phenylacetic acid hydrochloride”.

properties

IUPAC Name |

2-(ethylamino)-2-phenylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-11-9(10(12)13)8-6-4-3-5-7-8;/h3-7,9,11H,2H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEMPGALLPQRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=CC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)-2-phenylacetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-((5-methylthiophen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2456699.png)

![N-[3-[4-(3-aminopropylamino)butylamino]propyl]octadecanamide](/img/structure/B2456702.png)

![5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2456703.png)

![3-(4-bromo-3-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2456707.png)

![N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2456715.png)